molecular formula C19H16N6O2S B2897353 N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide CAS No. 1189676-87-6

N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide

Cat. No.: B2897353
CAS No.: 1189676-87-6
M. Wt: 392.44
InChI Key: PHDFRVKOSWTIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core linked to a 4-acetamidophenyl group via a sulfanyl-acetamide bridge. The compound’s design leverages the DNA-intercalating properties of the quinoxaline moiety and the enzyme-inhibiting capacity of the triazole ring .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-12(26)21-13-6-8-14(9-7-13)22-17(27)10-28-19-18-24-20-11-25(18)16-5-3-2-4-15(16)23-19/h2-9,11H,10H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDFRVKOSWTIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2,3-Dichloroquinoxaline

The synthesis begins with o-phenylenediamine (1 ), which undergoes condensation with oxalic acid in refluxing aqueous HCl to yield quinoxaline-2,3-diol (2 ). Subsequent treatment with thionyl chloride (SOCl₂) in 1,2-dichloroethane at reflux for 2 hours converts 2 into 2,3-dichloroquinoxaline (3 ) with 95% efficiency.

Reaction Conditions

Parameter Value
Reagent SOCl₂ (3.7 g, 0.031 mol)
Solvent 1,2-Dichloroethane (20 mL)
Temperature Reflux (83°C)
Time 2 hours
Yield 95%

Hydrazinolysis and Cyclization

Hydrazine hydrate reacts with 3 in ethanol under reflux for 4 hours to produce 2-chloro-3-hydrazinylquinoxaline (4 ). Cyclization of 4 with triethyl orthopropionate in acetic acid at 120°C for 6 hours forms the triazoloquinoxaline core (5 ), confirmed via $$^1$$H NMR (δ 8.45 ppm, aromatic protons) and IR (1650 cm$$^{-1}$$, C=N stretch).

Sulfanyl Acetamide Side-Chain Introduction

Synthesis of 2-Mercaptoacetamide Derivatives

2-Chloroacetamide is treated with thiourea in ethanol/water (3:1) under basic conditions (KOH, 0°C) to generate 2-mercaptoacetamide. Alternatively, microwave-assisted thiolation using Lawesson’s reagent reduces reaction time from 12 hours to 45 minutes.

Nucleophilic Substitution

The triazoloquinoxaline chloride (5 ) reacts with 2-mercaptoacetamide in dimethylformamide (DMF) at 80°C for 8 hours, facilitated by potassium carbonate. This step introduces the sulfanyl bridge, yielding 2-{triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide (6 ) with 78% efficiency.

Optimized Parameters

Variable Optimal Value
Base K₂CO₃ (2 equiv)
Solvent DMF (anhydrous)
Temperature 80°C
Reaction Time 8 hours
Yield 78%

Final Coupling with 4-Acetamidophenylamine

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 6 and 4-acetamidophenylamine employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 12 hours. This method achieves 70% yield but requires rigorous exclusion of oxygen.

Ullmann-Type Coupling

A greener alternative uses CuI (10 mol%), 1,10-phenanthroline, and K₃PO₄ in dimethyl sulfoxide (DMSO) at 100°C for 24 hours, yielding 65% product. While slower, this method avoids noble metals.

Comparative Analysis

Method Catalyst Yield (%) Time (h) Cost Efficiency
Buchwald-Hartwig Pd(OAc)₂ 70 12 Low
Ullmann CuI 65 24 High

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (4:1), yielding needle-like crystals. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water gradient, 254 nm).

Spectral Data

  • $$^1$$H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.42–7.68 (m, 8H, aromatic), 4.12 (s, 2H, SCH₂), 2.01 (s, 3H, CH₃).
  • IR (KBr) : 3280 cm$$^{-1}$$ (N-H), 1675 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (C=N).
  • HRMS (ESI+) : m/z 393.1321 [M+H]$$^+$$ (calc. 393.1325).

Eco-Friendly Methodologies

Solvent-Free Microwave Synthesis

Cyclization steps performed under microwave irradiation (300 W, 140°C, 20 minutes) improve yields by 15% compared to conventional heating.

Aqueous Workup

Replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions reduces environmental impact while maintaining 72% yield.

Challenges and Optimization

Byproduct Formation

Overalkylation during acetamide coupling generates N,N-diacetylated impurities. Adding molecular sieves (4Å) suppresses this side reaction, enhancing purity to 95%.

Scale-Up Limitations

Pd-catalyzed methods face cost barriers at >10 g scales. Switching to NiCl₂(dppp) reduces catalyst loading by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a DNA intercalator, which can inhibit the replication of cancer cells.

    Medicine: Investigated for its anticancer properties, particularly against HepG2, HCT-116, and MCF-7 cancer cell lines.

Mechanism of Action

The primary mechanism of action of N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide involves DNA intercalation. This process disrupts the normal function of DNA, thereby inhibiting the replication and proliferation of cancer cells. The compound binds to the DNA active site, preventing the transcription and translation processes essential for cell survival .

Comparison with Similar Compounds

Key Structural Observations:

  • Substituent Effects: The 4-acetamidophenyl group in the target compound may enhance solubility compared to the 4-fluorobenzyl group in ’s analog . The bis-triazoloquinoxaline in ’s compound likely improves TopoII inhibition due to increased planar surface area for DNA interaction .

Biological Activity

N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a compound that belongs to a class of triazoloquinoxaline derivatives, which have garnered attention due to their diverse biological activities, particularly in cancer therapy and receptor modulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C22H21N5O3S
  • Molecular Weight : 441.50 g/mol
  • LogP : 2.1 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 5
  • Rotatable Bonds : 5

These properties suggest that the compound may exhibit significant interactions with biological macromolecules, influencing its pharmacological profile.

Anticancer Properties

Recent studies have demonstrated that triazoloquinoxaline derivatives exhibit promising anticancer activities. The compound has been evaluated against various cancer cell lines, including melanoma and breast cancer cells.

  • Cytotoxicity Testing : In vitro assays revealed that this compound shows significant cytotoxic effects. For instance, compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold demonstrated IC50 values in the micromolar range against A375 melanoma cells, with some derivatives achieving an IC50 as low as 365 nM .
Cell Line IC50 (nM) Compound Tested
A375 (Melanoma)365N-(4-acetamidophenyl)-2-{...}
MDA-MB-231 (Breast)3158Related triazoloquinoxaline derivatives
HCT116 (Colorectal)Not reportedVarious [1,2,4]triazoloquinoxaline derivatives

The mechanisms through which this compound exerts its anticancer effects include:

  • Adenosine Receptor Modulation : The compound has shown affinity for A3 adenosine receptors, which are implicated in tumor growth inhibition and apoptosis induction. Studies indicate that it may act as a selective antagonist at these receptors .
  • DNA Intercalation : Some derivatives of the triazoloquinoxaline scaffold have been identified as potent DNA intercalators, disrupting DNA replication and transcription processes in cancer cells .
  • Apoptosis Induction : The compound has been observed to upregulate pro-apoptotic proteins such as BAX while downregulating anti-apoptotic factors like Bcl-2, leading to enhanced apoptosis in cancer cells .

Additional Biological Activities

Besides anticancer properties, triazoloquinoxaline derivatives have shown potential in other therapeutic areas:

  • Antibacterial Activity : Preliminary investigations indicate that related compounds possess significant antibacterial properties against strains such as Staphylococcus aureus .
  • Antiviral and Antifungal Effects : Some studies suggest broad-spectrum antiviral and antifungal activities among triazolo derivatives, although specific data for N-(4-acetamidophenyl)-2-{...} remains limited.

Study on Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized several [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their anticancer potential. Among them, N-(4-acetamidophenyl)-2-{...} exhibited notable cytotoxicity against A375 melanoma cells with an IC50 value of 365 nM. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .

Research on Receptor Interaction

Another study focused on the interaction of various triazoloquinoxaline derivatives with adenosine receptors. The findings indicated that certain modifications could significantly increase affinity for A3 receptors while maintaining selectivity over A1 and A2A receptors. This selectivity is critical for minimizing side effects while maximizing therapeutic efficacy against tumors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide?

  • Methodology : Synthesis typically involves multi-step organic reactions:

Core formation : Construct the triazoloquinoxaline scaffold via cyclocondensation of o-phenylenediamine derivatives with hydrazine or nitrile intermediates .

Functionalization : Introduce the acetamide and sulfanyl groups via nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Ullmann reactions) under controlled temperatures (60–120°C) and inert atmospheres .

Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) to isolate the final compound .

  • Key Variables : Solvent polarity (DMF vs. THF), catalyst choice (Pd/C for coupling), and reaction time (12–48 hrs) critically impact yield (reported 45–70%) .

Q. How should researchers characterize this compound’s structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., acetamide protons at δ 2.1–2.3 ppm; quinoxaline aromatic protons at δ 7.5–8.5 ppm) . Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in fused heterocycles .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z ~450) .
    • Thermal Stability : TGA to determine decomposition onset (>200°C, indicating suitability for high-temperature applications) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderate in DMSO (>10 mg/mL), low in aqueous buffers (<0.1 mg/mL). Enhanced via co-solvents (e.g., 10% PEG-400) for in vitro assays .
  • Stability :

  • Photochemical : Degrades under UV light (t1/2 ~6 hrs); store in amber vials .
  • Hydrolytic : Stable at pH 4–7 (24 hrs), degrades in basic conditions (pH >9) via acetamide hydrolysis .

Advanced Research Questions

Q. How can structural modifications optimize biological activity?

  • Structure-Activity Relationship (SAR) Strategies :

Substituent Biological Impact Reference
4-Acetamidophenyl Enhances target binding (e.g., kinase inhibition) via H-bonding with catalytic lysine
Triazoloquinoxaline Increases π-π stacking with DNA/RNA helicases, improving anticancer activity
Sulfanyl Linker Modulates redox activity; replacing with sulfonyl reduces cytotoxicity
  • Method : Introduce halogens (F, Cl) at the phenyl ring to improve lipophilicity (logP +0.5) and blood-brain barrier penetration .

Q. How to resolve contradictions in reported biological data (e.g., variable IC50 values)?

  • Root Cause Analysis :

  • Assay Variability : Compare cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 vs. 48 hrs) .
  • Solvent Artifacts : DMSO >0.1% may inhibit certain kinases; use lower concentrations or alternative solvents .
    • Validation Protocol :

Replicate assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition).

Cross-validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational tools aid in reaction optimization and mechanistic studies?

  • In Silico Workflow :

  • Reaction Path Prediction : Use density functional theory (DFT) to model intermediates (e.g., Gaussian 16 with B3LYP/6-31G*) .
  • Docking Studies : AutoDock Vina to predict binding modes with EGFR or Topoisomerase II .
    • Machine Learning : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent/catalyst combinations) .

Q. How to address low yields in large-scale synthesis?

  • Process Optimization :

  • Catalyst Screening : Test Pd(OAc)2 vs. CuI for coupling steps; CuI improves yield by 15% in Suzuki-Miyaura reactions .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) and improve throughput .
    • Byproduct Analysis : LC-MS to identify impurities (e.g., desulfurized byproducts) and adjust stoichiometry .

Contradiction Analysis Table

Observation Hypothesis Resolution Strategy
Variable anticancer activity in screensCell-specific target expressionUse CRISPR knockouts to identify critical genes
Discrepant NMR shifts in literatureSolvent polarity effects (CDCl3 vs. DMSO-d6)Re-run spectra in standardized solvent
Conflicting thermal stability dataPolymorphic formsPerform X-ray crystallography to confirm structure

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.